molecular formula C11H7N3O2S B3089425 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1193203-66-5

7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B3089425
M. Wt: 245.26 g/mol
InChI Key: RMUHKTQGRASVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04281000

Procedure details

A mixture of 0.05 mole of ethyl 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and 0.20 mole of potassium hydroxide in 50 ml. of ethanol-water is heated at reflux temperature for 4 hours. The mixture is acidified with concentrated hydrochloric acid and concentrated to give 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The preceding compound in tetrahydrofuran is added dropwise to a solution of 0.10 mole of diborane in tetrahydrofuran chilled in an ice bath. After stirring for 2 hours the bath is removed and the mixture allowed to stand 6 hours at room temperature. The mixture is poured into ice to give the product of the example.
Name
ethyl 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[N:11]3[N:12]=[CH:13][C:14]([C:15]([O:17]CC)=[O:16])=[C:10]3[N:9]=[CH:8][CH:7]=2)=[CH:2]1.[OH-].[K+].Cl>C(O)C.O>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[N:11]3[N:12]=[CH:13][C:14]([C:15]([OH:17])=[O:16])=[C:10]3[N:9]=[CH:8][CH:7]=2)=[CH:2]1 |f:1.2,4.5|

Inputs

Step One
Name
ethyl 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
0.05 mol
Type
reactant
Smiles
S1C=C(C=C1)C1=CC=NC=2N1N=CC2C(=O)OCC
Name
Quantity
0.2 mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C1=CC=NC=2N1N=CC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.